molecular formula C15H21NO3S B4183665 ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

Cat. No.: B4183665
M. Wt: 295.4 g/mol
InChI Key: GIWXAKKCVRVFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring system fused with an ethyl group and a glycinate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate alkylating agent.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.

    Coupling with Glycinate: The final step involves coupling the benzothiophene derivative with ethyl glycinate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]alaninate: Similar structure but with an alanine moiety instead of glycinate.

    Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]valinate: Contains a valine moiety.

Uniqueness

Ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate is unique due to its specific combination of a benzothiophene core with an ethyl group and a glycinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-10-5-6-12-11(7-10)8-13(20-12)15(18)16-9-14(17)19-4-2/h8,10H,3-7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWXAKKCVRVFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE
Reactant of Route 3
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

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